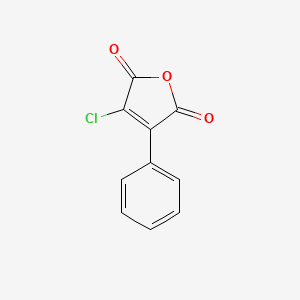![molecular formula C10H14O3 B8659730 2-Carbomethoxybicyclo[3.2.1]octan-3-one](/img/structure/B8659730.png)
2-Carbomethoxybicyclo[3.2.1]octan-3-one
描述
2-Carbomethoxybicyclo[321]octan-3-one is a chemical compound with the molecular formula C10H14O3 It is a bicyclic ester that features a ketone group at the third position and a carboxylate ester at the second position of the bicyclo[321]octane ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-oxobicyclo[3.2.1]octane-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by regioselective cleavage of the obtained tricyclo[3.2.1.02,7]octan-3-one intermediate . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of methyl 3-oxobicyclo[3.2.1]octane-2-carboxylate may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
化学反应分析
Types of Reactions
2-Carbomethoxybicyclo[3.2.1]octan-3-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
科学研究应用
2-Carbomethoxybicyclo[3.2.1]octan-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of methyl 3-oxobicyclo[3.2.1]octane-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to changes in cellular pathways and physiological responses.
相似化合物的比较
Similar Compounds
Bicyclo[2.2.2]octane-1-carboxylates: These compounds share a similar bicyclic structure but differ in the arrangement of functional groups.
8-Azabicyclo[3.2.1]octane derivatives: These compounds contain a nitrogen atom in the bicyclic ring, leading to different chemical properties and biological activities.
Uniqueness
2-Carbomethoxybicyclo[3.2.1]octan-3-one is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in scientific research.
属性
分子式 |
C10H14O3 |
|---|---|
分子量 |
182.22 g/mol |
IUPAC 名称 |
methyl 3-oxobicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C10H14O3/c1-13-10(12)9-7-3-2-6(4-7)5-8(9)11/h6-7,9H,2-5H2,1H3 |
InChI 键 |
DMKROFLXNAWPQW-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1C2CCC(C2)CC1=O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
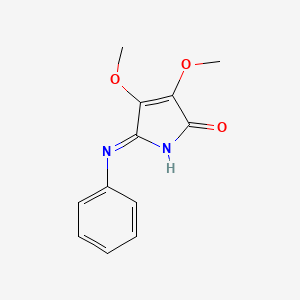
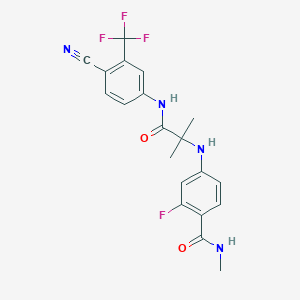
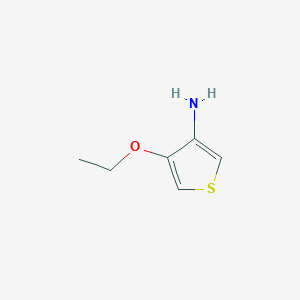

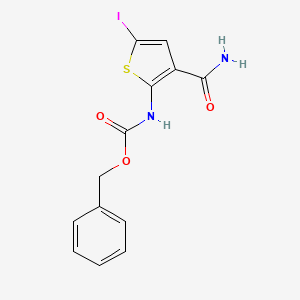
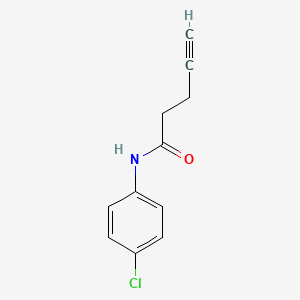
![2,2'-[Ethane-1,2-diylbis(iminomethanediyl)]bis(4,6-di-tert-butylphenol)](/img/structure/B8659715.png)
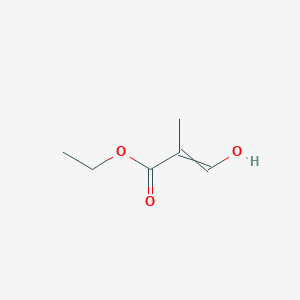
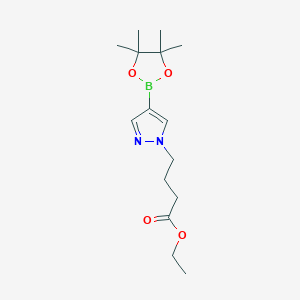
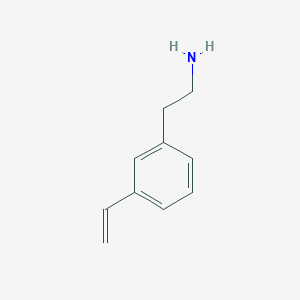

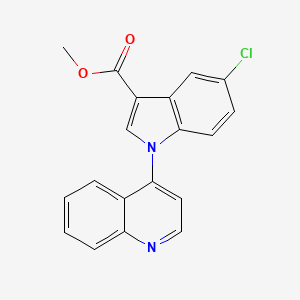
![3-Bromo-4-methoxy-N-[(oxan-4-yl)methyl]aniline](/img/structure/B8659756.png)
